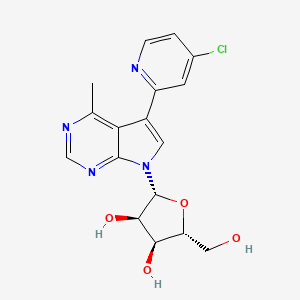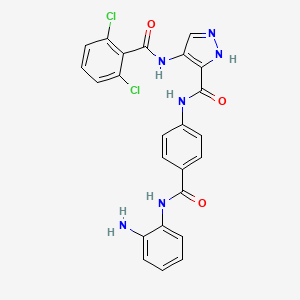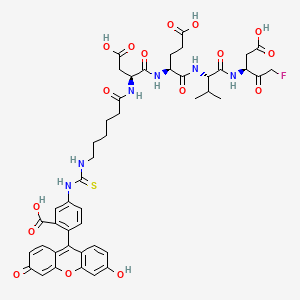
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is a type of signaling molecule known as an acyl-homoserine lactone. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate with each other to coordinate gene expression and behavior in response to population density. This compound is particularly significant in the regulation of various physiological processes in Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone typically involves the condensation of a fatty acid derivative with homoserine lactone. One common method includes the use of 3-oxo-9Z-hexadecenoyl chloride, which reacts with homoserine lactone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that can produce the compound naturally. These bacteria are cultivated in large bioreactors, and the compound is extracted and purified from the culture medium.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones or open-chain derivatives.
Applications De Recherche Scientifique
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthesis of similar molecules.
Biology: Plays a crucial role in studying bacterial communication and quorum sensing.
Medicine: Investigated for its potential in developing antibacterial therapies by disrupting quorum sensing.
Industry: Used in the development of biosensors and biotechnological applications to monitor bacterial populations.
Mécanisme D'action
The mechanism of action of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone involves its interaction with specific receptor proteins in bacteria. Upon binding to these receptors, the compound triggers a cascade of molecular events that lead to changes in gene expression. This process regulates various physiological activities, such as biofilm formation, virulence factor production, and motility.
Comparaison Avec Des Composés Similaires
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can be compared with other acyl-homoserine lactones, such as:
- N-(3-oxo-dodecanoyl)-homoserine lactone
- N-(3-oxo-octanoyl)-homoserine lactone
- N-(3-oxo-hexanoyl)-homoserine lactone
These compounds share a similar structure but differ in the length and saturation of the acyl chain. The uniqueness of this compound lies in its specific acyl chain length and the presence of a double bond, which can influence its binding affinity and specificity to receptor proteins.
Propriétés
Formule moléculaire |
C20H33NO4 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7-/t18-/m0/s1 |
Clé InChI |
NNIVINPZTHXZNK-ZEVQVBBLSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
SMILES canonique |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)



